molecular formula C12H13N3O B13057010 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine

Cat. No.: B13057010
M. Wt: 215.25 g/mol
InChI Key: JFHGJJNNDDDSJQ-UHFFFAOYSA-N
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Description

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of an imidazo[2,1-B]oxazole core, which is a fused bicyclic system containing both imidazole and oxazole rings. The presence of methyl and phenyl substituents further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminophenyl ketones with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired imidazo[2,1-B]oxazole ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxazole derivatives.

    Reduction: Formation of dihydroimidazo[2,1-B]oxazole derivatives.

    Substitution: Formation of substituted imidazo[2,1-B]oxazole derivatives with various functional groups.

Scientific Research Applications

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-phenyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine stands out due to its unique imidazo[2,1-B]oxazole core, which imparts specific chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-methyl-6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5-amine

InChI

InChI=1S/C12H13N3O/c1-8-7-15-11(13)10(14-12(15)16-8)9-5-3-2-4-6-9/h2-6,8H,7,13H2,1H3

InChI Key

JFHGJJNNDDDSJQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C(=C(N=C2O1)C3=CC=CC=C3)N

Origin of Product

United States

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